Novclobiocin 101
Description
Novclobiocin 101 is an aminocoumarin antibacterial compound and a structural analogue of clorobiocin. It belongs to the class of natural products or derivatives and is known for its potent inhibitory effects on bacterial DNA gyrase .
Properties
Molecular Formula |
C35H38N2O11 |
|---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C35H38N2O11/c1-17(2)7-9-19-15-20(10-14-24(19)38)31(41)37-26-27(39)22-12-11-21(16-25(22)46-33(26)43)45-34-28(40)29(30(44-6)35(4,5)48-34)47-32(42)23-13-8-18(3)36-23/h7-8,10-16,28-30,34,36,38-40H,9H2,1-6H3,(H,37,41)/t28-,29+,30-,34-/m1/s1 |
InChI Key |
GMMYCBAAMDJSHV-YQQRZDPSSA-N |
Isomeric SMILES |
CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=CC4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)O |
Canonical SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=CC4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Novclobiocin 101 is synthesized through a series of biosynthetic steps involving the modification of the aminocoumarin ring and the noviose sugar moiety.
Industrial Production Methods: The industrial production of this compound typically involves the fermentation of Streptomyces species, followed by extraction and purification of the compound. Genetic engineering techniques are often employed to enhance the yield and modify the structure of the compound to produce various analogues .
Chemical Reactions Analysis
Types of Reactions: Novclobiocin 101 undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Removal of oxygen-containing functional groups.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and methylated derivatives of this compound .
Scientific Research Applications
Novclobiocin 101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of aminocoumarin antibiotics.
Biology: Employed in the study of bacterial DNA gyrase and topoisomerase IV inhibition.
Medicine: Investigated for its potential use as an antibacterial agent against resistant strains of bacteria.
Industry: Utilized in the development of new antibiotics and as a tool for genetic engineering.
Mechanism of Action
Novclobiocin 101 exerts its effects by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction. It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB, thereby blocking DNA supercoiling, replication, and transcription .
Comparison with Similar Compounds
Clorobiocin: Contains a chlorine atom at position 8 of the aminocoumarin ring.
Novobiocin: Similar structure but differs in the substitution pattern at C-8 of the aminocoumarin ring.
Coumermycin A1: Another aminocoumarin antibiotic with a similar mechanism of action.
Uniqueness: Novclobiocin 101 is unique due to its specific structural modifications, such as the absence of a chlorine atom at position 8, which results in different inhibitory activities compared to clorobiocin and novobiocin .
Q & A
Q. How is Novclobiocin 101 biosynthesized in Streptomyces species, and what genetic modifications distinguish it from related compounds?
- Methodological Answer : this compound is synthesized via metabolic engineering of the novobiocin biosynthetic pathway. The novO gene introduces structural modifications, such as hydroxylation or methylation, altering the compound’s core flavanoid structure. Comparative genomic analysis of Streptomyces roseochromogenes NRRL 3504 reveals gene clusters responsible for tailoring steps, enabling differentiation from novobiocin (lacking a hydroxyl group) and clorobiocin (chlorinated derivative) . Key techniques include heterologous expression of biosynthetic gene clusters (BGCs) and HPLC-MS to track intermediate formation.
Q. What analytical techniques are used to confirm the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves the flavanoid core and sugar moiety connectivity, while high-resolution mass spectrometry (HR-MS) confirms molecular weight. Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm), coupled with comparison to synthetic standards. Structural differences from analogs (e.g., Novclobiocin 107’s additional hydroxyl group) are identified through 2D NMR (COSY, HSQC) .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s antimicrobial activity?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) are standard. Time-kill kinetics and synergy testing (e.g., checkerboard assays with β-lactams) evaluate bactericidal effects. Positive controls (e.g., novobiocin) and solvent controls (DMSO) are critical to isolate compound-specific activity .
Q. Which genomic regions in Streptomyces are associated with this compound production?
- Methodological Answer : Genome mining of BGCs using tools like antiSMASH identifies polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) modules. The novO gene, part of the novobiocin-like BGC, is a key tailoring enzyme. CRISPR-Cas9 knockout studies confirm its role in hydroxylation steps unique to this compound .
Q. How do structural differences between this compound and clorobiocin influence their bioactivity?
- Methodological Answer : Clorobiocin’s chlorine atom enhances DNA gyrase inhibition, while this compound’s hydroxylated side chain improves solubility. Molecular docking simulations (e.g., AutoDock Vina) compare binding affinities to gyrase B, and cytotoxicity assays (MTT on mammalian cells) assess therapeutic windows .
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity data for this compound across studies?
- Methodological Answer : Contradictions may arise from batch variability or assay conditions. Standardize fermentation protocols (e.g., pH, temperature) and validate compound purity via LC-MS. Use isogenic bacterial strains to control for genetic background effects. Meta-analysis of published MIC data with random-effects models accounts for heterogeneity .
Q. How can gene-editing approaches optimize this compound yield in heterologous hosts?
- Methodological Answer : Modular cloning (e.g., Golden Gate assembly) swaps AT domains in PKS/NRPS modules to enhance precursor flux. Overexpression of efflux pump inhibitors (e.g., marR mutants) reduces toxicity. Use Design of Experiments (DoE) to test promoter strengths and ribosome binding sites in Streptomyces lividans .
Q. What computational methods predict this compound’s off-target effects in eukaryotic cells?
- Methodological Answer : Chemoproteomics (thermal shift assays) identifies protein binding partners. Machine learning models (e.g., DeepTox) trained on cytotoxicity datasets predict off-target inhibition. Validate predictions with RNA-seq profiling of human cell lines treated at IC50 concentrations .
Q. How can multi-omics resolve discrepancies in this compound’s mechanism of action?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to map bacterial stress responses. Compare gene expression profiles between this compound and novobiocin-treated cultures. CRISPRi knockdown of putative targets (e.g., gyrase subunits) validates pathway involvement .
Q. What statistical frameworks ensure reproducibility in this compound dose-response studies?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC50 values. Power analysis determines sample sizes for ≥80% statistical power. Open-source platforms (e.g., KNIME) standardize data preprocessing. Report effect sizes (Cohen’s d) and 95% confidence intervals per NIH guidelines .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in bioactivity discrepancies .
- Replicability : Share raw NMR/MS data in public repositories (e.g., MetaboLights) and protocols on protocols.io .
- Ethical Compliance : Adhere to NIH preclinical guidelines for animal studies, including ARRIVE 2.0 reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
